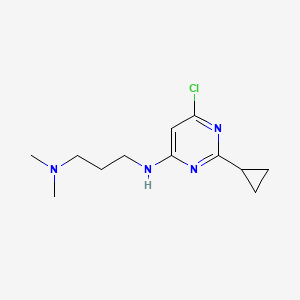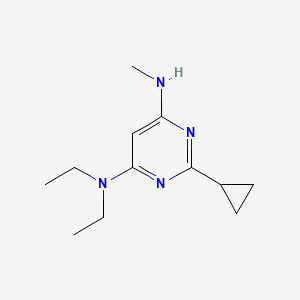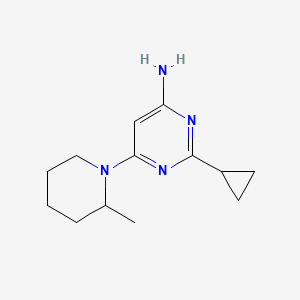![molecular formula C12H16ClN3 B1470564 4-Chloro-2-methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine CAS No. 1553596-31-8](/img/structure/B1470564.png)
4-Chloro-2-methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
Overview
Description
The compound “4-Chloro-2-methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine” is a complex organic molecule that contains a pyrimidine ring, a pyrrole ring, and a cyclopentane ring . Pyrrole is a biologically active scaffold known to possess diverse activities . Pyrimidines are also important in many biological processes .
Scientific Research Applications
Quantum Chemical and Crystallographic Studies
Quantum chemical calculations and crystallographic studies play a significant role in understanding the molecular structure, stability, and interactions of pyrimidine derivatives. For instance, detailed quantum chemical calculations (Ab Initio & DFT) and Hirshfeld surface analysis have been used to investigate the crystal structure and molecular docking studies of pyrimidine derivatives. These studies provide insights into the weak but significant interactions like C–H···O, C–H···F, and π–π involved in the stability of the structure and the quantitative contributions of these interactions towards the crystal packing. Such research is fundamental in exploring the pharmacological applications and designing new compounds with enhanced efficacy (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Antiproliferative and Antiviral Activities
Pyrimidine derivatives have shown potential in antiproliferative and antiviral activities. Research into the synthesis of specific pyrimidine derivatives has demonstrated their ability to inhibit cell growth and show activity against viruses such as human cytomegalovirus and herpes simplex type 1. This is crucial for the development of new therapies for various diseases, including cancers and viral infections (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).
Nonlinear Optical Properties
The investigation of nonlinear optical (NLO) properties in pyrimidine derivatives reveals their potential applications in the fields of medicine and nonlinear optics. Studies comparing DFT/TDDFT calculations with experimental data on thiopyrimidine derivatives have shown that these compounds exhibit significant NLO character, recommending their application in optoelectronic and high-tech applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
DNA Interaction Studies
Understanding how pyrimidine derivatives interact with DNA is crucial for drug design and the development of therapeutic agents. Studies on compounds like 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride have shown that these compounds might interact with ctDNA through a groove mode of binding via hydrogen bonds. Such interactions are essential for designing drugs that can specifically target DNA or RNA sequences in various therapeutic applications (Zhang, Huang, Cai, Xu, & Sun, 2013).
Future Directions
properties
IUPAC Name |
2-(6-chloro-2-methylpyrimidin-4-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-8-14-11(13)5-12(15-8)16-6-9-3-2-4-10(9)7-16/h5,9-10H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXBEFMHNMRZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CCCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)
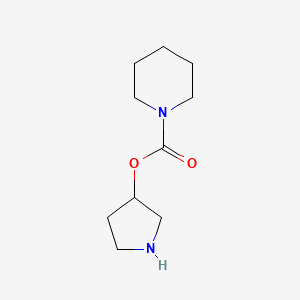
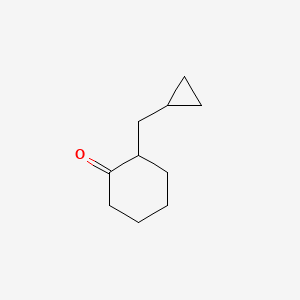

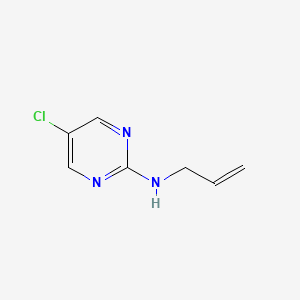
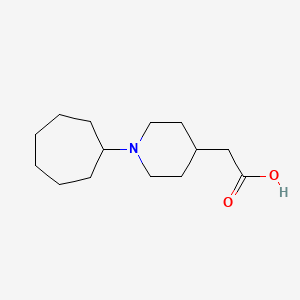

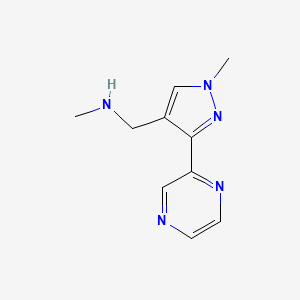
![Ethyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1470498.png)
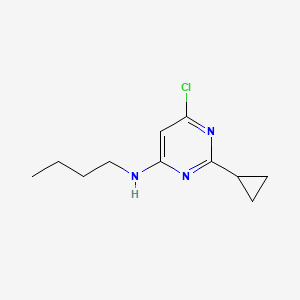
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470500.png)
